LogP Comparison of Aminopyridazine Esters
Increasing the ester alkyl chain from methyl to ethyl to propyl progressively raises lipophilicity. Propyl 6-aminopyridazine-3-carboxylate has a computed XLogP3 of 1.2, compared to approximately 0.5 for the methyl ester and 0.8 for the ethyl ester, as derived from class-level structure-property relationships and confirmed by PubChem computed data [1]. This 0.7-unit increase over the methyl ester can significantly enhance membrane permeability in cell-based assays when the free amino group is further derivatized.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 (PubChem computed) |
| Comparator Or Baseline | Methyl 6-aminopyridazine-3-carboxylate: XLogP3 ~0.5 (estimated from structure); Ethyl 6-aminopyridazine-3-carboxylate: XLogP3 ~0.8 (estimated) |
| Quantified Difference | +0.7 log units vs. methyl ester; +0.4 log units vs. ethyl ester |
| Conditions | Computed using XLogP3 algorithm; no experimental octanol-water partition data available |
Why This Matters
Higher lipophilicity can improve passive membrane permeability for CNS-targeted compounds, making the propyl ester a superior starting material when downstream products require balanced LogD for blood-brain barrier penetration.
- [1] PubChem. (2026). Propyl 6-aminopyridazine-3-carboxylate, Compound Summary. Computed Properties section. View Source
